1-Chlorophenanthridin-6(5h)-one

説明

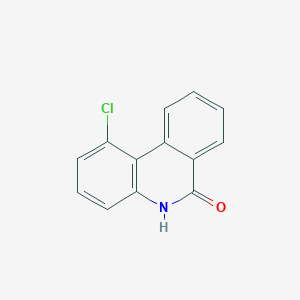

1-Chlorophenanthridin-6(5H)-one is a chlorinated derivative of the phenanthridinone scaffold, a heterocyclic aromatic compound featuring a fused bicyclic structure with a ketone group at position 4. Phenanthridinones are of significant interest in medicinal chemistry and materials science due to their biological activity (e.g., antitumor, antimicrobial properties) and synthetic versatility . The parent compound, phenanthridin-6(5H)-one (C₁₃H₉NO), has a molecular weight of 195.22 g/mol, a melting point of 290–292°C, and a density of ~1.23 g/cm³ . Chlorination at position 1 introduces a halogen substituent, which may alter electronic properties, solubility, and reactivity compared to the parent structure.

特性

CAS番号 |

27282-46-8 |

|---|---|

分子式 |

C13H8ClNO |

分子量 |

229.66 g/mol |

IUPAC名 |

1-chloro-5H-phenanthridin-6-one |

InChI |

InChI=1S/C13H8ClNO/c14-10-6-3-7-11-12(10)8-4-1-2-5-9(8)13(16)15-11/h1-7H,(H,15,16) |

InChIキー |

CAZOCLLPQMRDSV-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3Cl)NC2=O |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Comparisons

*Estimated based on parent compound’s molecular weight + Cl (35.45 g/mol).

Key Observations

- Electronic Effects :

Chlorine at position 1 (proximal to the ketone) may increase the electron-deficient nature of the aromatic ring compared to substituents at distal positions (e.g., 8-chloro derivative). This could enhance electrophilic substitution reactivity or hydrogen-bonding capacity . - Solubility: Methyl groups (4,5-dimethyl derivative) likely improve hydrophobicity, whereas chlorine’s electronegativity may reduce solubility in non-polar solvents compared to the parent compound .

- Thermal Stability : The parent compound’s high melting point (290–292°C) suggests strong intermolecular interactions. Chlorination may further elevate this value due to increased polarity and packing efficiency .

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-Chlorophenanthridin-6(5H)-one be accurately characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopic Techniques : Use H/C NMR to confirm the aromatic proton environment and chlorine substitution pattern. Compare experimental shifts with computed spectra (e.g., Density Functional Theory (DFT) predictions) .

- X-ray Crystallography : Obtain crystal data from the Cambridge Crystallographic Data Centre (CCDC) and analyze using visualization software (e.g., Mercury). Measure bond lengths, angles, and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to validate structural integrity .

- Reproducibility : Cross-reference data with primary literature and ensure alignment with IUPAC naming conventions .

Q. What are the optimal laboratory-scale synthesis routes for this compound, considering reagent selection and reaction conditions?

- Methodological Answer :

- Chlorination Strategies : Explore electrophilic substitution on the phenanthridinone core using chlorinating agents (e.g., -chlorosuccinimide in DMF). Monitor reaction progress via TLC and optimize temperature/pH to minimize byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate high-purity product. Confirm purity via HPLC (>95%) .

- Troubleshooting : Address low yields by adjusting stoichiometry or switching to microwave-assisted synthesis for faster kinetics .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid direct skin contact; wash immediately with soap and water .

- Documentation : Maintain a lab notebook detailing handling procedures, MSDS references, and incident reports .

Advanced Research Questions

Q. How can quantum chemical calculations (e.g., DFT) be applied to predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Computational Workflow :

Optimize geometry using B3LYP/6-311+G(d,p) basis sets.

Calculate Fukui functions to identify nucleophilic/electrophilic sites.

Map electrostatic potential surfaces to visualize charge distribution .

- Validation : Compare computed IR/Raman spectra with experimental data to assess accuracy. Use crystallographic bond lengths as benchmarks .

- Applications : Predict regioselectivity in substitution reactions or ligand-protein binding affinities .

Q. What strategies are effective in resolving contradictory data between theoretical predictions and experimental observations in the biological activity of this compound?

- Methodological Answer :

- Hypothesis Testing :

Replicate experiments under controlled conditions (e.g., pH, temperature).

Validate assay protocols (e.g., antimicrobial disk diffusion vs. microdilution) .

- Data Analysis : Use statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with independent techniques (e.g., SPR for binding studies vs. computational docking) .

- Literature Review : Compare results with structurally analogous compounds (e.g., 6-Chloro-5-nitropyridin-2(1H)-one) to identify trends .

Q. How do structural modifications at specific positions of the phenanthridinone core influence the compound's interaction with biological targets?

- Methodological Answer :

- SAR Studies :

Synthesize derivatives with substitutions at C-2 (e.g., nitro, amino groups).

Evaluate bioactivity (e.g., IC in cancer cell lines) and correlate with steric/electronic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。